Home > Products > Screening Compounds P65849 > 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide
1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide - 1339078-23-7

1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3115384
CAS Number: 1339078-23-7
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Synthesis optimization: Developing efficient and scalable synthesis routes to access the compound in high yield and purity [].
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of structurally related analogs to identify key structural features responsible for its biological activity and optimize its pharmacological properties [, , ].
  • Mechanism of action studies: Investigating the specific molecular targets and pathways involved in its biological activity [, , ].
  • In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases [].

1. N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) []

    Compound Description: LAH-1 is a potent c-Met inhibitor with demonstrated nanomolar activity against MET kinase. It exhibits antiproliferative activity, particularly against EBC-1 cells. Mechanistically, LAH-1 modulates the HGF/c-Met pathway, induces cell apoptosis, and inhibits colony formation, cell migration, and invasion. It also possesses desirable in vitro ADME properties and acceptable in vivo PK parameters. []

    Relevance: LAH-1 shares a core structure with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide, specifically the 1-substituted-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety. The presence of different substituents at the 1- and 4- positions, as well as the additional pyridinyl-oxyphenyl group in LAH-1, contribute to its distinct pharmacological profile. []

2. 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide [, , ]

    Compound Description: This molecule was identified through in silico docking studies as a potential antagonist of misregulated Gsα proteins, specifically targeting the R231 region. In cellular assays, it was shown to significantly reduce cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele in a dose-dependent manner. Importantly, it did not significantly affect basal cAMP levels in cells expressing wild-type Gs. [, , ]

3. N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide [, , ]

    Compound Description: Similar to the previous compound, this molecule emerged from in silico docking studies as a potential antagonist of misregulated Gsα proteins, targeting the R231 region. It demonstrated the ability to reduce elevated basal cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele in a dose-dependent fashion, without affecting basal cAMP levels in cells with wild-type Gs. [, , ]

    Relevance: This compound shares the 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide. The absence of the 1-methyl substituent and the presence of a {[3-(3-methylphenyl)phenyl]methyl} group on the carboxamide nitrogen distinguish this compound, potentially influencing its interaction with Gsα. [, , ]

4. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+)) []

    Compound Description: Compound A (+) served as an early lead compound in a drug discovery program. This molecule exhibited potent inhibitory activity against human immunodeficiency virus (HIV) integrase. Metabolic studies in rats and dogs revealed that it was primarily eliminated through metabolism, with the major metabolite identified as the 5-O-glucuronide. []

    Relevance: While structurally different from 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide, Compound A (+) is included due to its categorization as a "dihydropyrimidine" derivative in the paper. Both compounds share a six-membered heterocyclic ring with similar functionalities, but the arrangement and nature of substituents differ significantly, leading to their distinct biological activities. []

    Compound Description: MK-0518 is a potent HIV integrase inhibitor that advanced to phase III clinical trials. Like Compound A(+), it is primarily cleared via metabolism, with the 5-O-glucuronide being the main metabolite identified in preclinical species. []

    Relevance: Similar to Compound A(+), MK-0518 is grouped with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide under the broader category of "dihydropyrimidine" derivatives. They share a common heterocyclic core, but the specific substitution patterns and additional structural elements significantly differentiate their pharmacological profiles. []

Overview

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is a compound that belongs to the class of dihydropyridazine derivatives. This compound is characterized by its unique structure, which includes a methyl group, a keto group, and an allyl substituent. It is part of a broader category of nitrogen-containing heterocycles that are significant in medicinal chemistry due to their biological activities.

Source

This compound can be synthesized through various methods involving the reaction of substituted pyridazines with appropriate reagents. The synthesis often involves multi-step organic reactions, highlighting its complexity and the need for precise control over reaction conditions.

Classification

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide can be classified as:

  • Chemical Class: Dihydropyridazine derivatives
  • Functional Groups: Amide, ketone
  • Molecular Formula: C₉H₁₀N₂O₂
Synthesis Analysis

Methods

The synthesis of 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide typically involves several key steps:

  1. Formation of Dihydropyridazine Core: The initial step may include the cyclization of appropriate precursors to form the dihydropyridazine ring.
  2. Allylation: The introduction of the prop-2-en-1-yl group can be achieved through nucleophilic substitution or addition reactions.
  3. Amidation: The final step often involves the conversion of a carboxylic acid or derivative into the amide functional group.

Technical Details

The synthesis may utilize various reagents such as:

  • Bases (e.g., triethylamine)
  • Coupling agents (e.g., carbodiimides)
  • Solvents (e.g., dichloromethane, acetonitrile)

The reaction conditions, including temperature and time, must be carefully controlled to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide features:

  • A six-membered dihydropyridazine ring
  • A methyl group at position 1
  • A keto group at position 6
  • An allyl substituent at position 3

Data

Key structural data include:

  • Molecular Weight: Approximately 178.19 g/mol
  • SMILES Notation: O=C(NC)C(C=C1)=CNC1=O
  • InChI Key: NBUNJDAKVMXXEF-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in substitution reactions.
  2. Electrophilic Addition: The double bond in the allyl group can undergo electrophilic addition reactions.
  3. Hydrogen Bonding: The compound can engage in hydrogen bonding due to the presence of both amide and keto groups.

Technical Details

Reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide often involves interaction with biological targets such as enzymes or receptors.

Key Aspects:

  1. Binding Affinity: The structural features contribute to its ability to bind selectively to target proteins.
  2. Biological Activity: Potential activities include inhibition of specific enzymes or modulation of receptor activity.

Data

Research has shown that similar compounds exhibit varied biological activities based on their structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is typically characterized by:

  • Appearance: Solid form
  • Solubility: Varies with solvent; generally soluble in polar organic solvents.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of functional groups.
Applications

Scientific Uses

This compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Studying enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

Properties

CAS Number

1339078-23-7

Product Name

1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-methyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide

Molecular Formula

C9H11N3O2

Molecular Weight

193.206

InChI

InChI=1S/C9H11N3O2/c1-3-6-10-9(14)7-4-5-8(13)12(2)11-7/h3-5H,1,6H2,2H3,(H,10,14)

InChI Key

FCAOHOPLRONFPT-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.